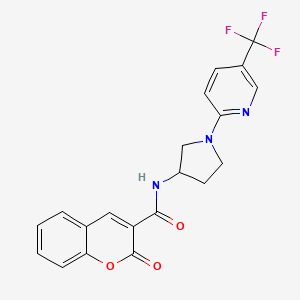

2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O3/c21-20(22,23)13-5-6-17(24-10-13)26-8-7-14(11-26)25-18(27)15-9-12-3-1-2-4-16(12)29-19(15)28/h1-6,9-10,14H,7-8,11H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKPHNUDFSOKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6).

Mode of Action

It’s worth noting that similar compounds have shown to exhibit a wide range of pharmacological activities.

Biological Activity

The compound 2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure integrating chromene and pyridine moieties, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 384.33 g/mol.

Research indicates that compounds similar to This compound often interact with various biological targets, including:

- Enzyme Inhibition : Many derivatives have shown to inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

- Apoptosis Induction : Similar compounds have been noted to induce apoptosis in cancer cell lines.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds, which may provide insights into the potential effects of the target compound:

| Compound Name | Activity Type | IC50 (µM) | Target/Cell Line |

|---|---|---|---|

| Compound A | Antitumor | 1.61 | Jurkat T cells |

| Compound B | Anti-inflammatory | 2.50 | RAW 264.7 macrophages |

| Compound C | Antioxidant | 5.00 | HepG2 liver cancer cells |

| Compound D | Enzyme inhibitor | 0.50 | Cyclooxygenase (COX) |

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of structurally related compounds, it was found that derivatives containing the trifluoromethyl group exhibited significant cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, with observed IC50 values ranging from 1 to 5 µM depending on the specific analog tested.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of similar chromene derivatives. It was reported that these compounds could effectively inhibit key enzymes involved in metabolic pathways associated with cancer growth, demonstrating IC50 values as low as 0.5 µM against specific targets like COX enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the pyridine and chromene moieties significantly influence biological activity. Key findings include:

- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.

- Pyrrolidine Ring : Contributes to receptor binding affinity.

- Carboxamide Group : Plays a crucial role in enzyme interaction and stability.

Comparison with Similar Compounds

Core Coumarin Derivatives

Compound 2a (2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide)

- Structure : Lacks the pyrrolidine-CF₃-pyridine substituent; instead, a pyridin-2-yl group is directly attached to the carboxamide.

- Properties : Simpler structure with lower molecular weight (MW: ~293 g/mol) compared to the target compound (estimated MW: ~405 g/mol).

- Application : Designed for Cu²⁺ sensing, with fluorescence quenching upon metal binding .

Compound 2b (2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide)

- Structure : Includes a methylene spacer between the pyridine and carboxamide.

- Fluorescence efficiency is modulated by the spacer’s electronic effects .

Target Compound

Pyrrolidine/Piperazine-Based Analogues

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

2-(cyclopentylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Peptidomimetic Coumarin Derivatives

6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o)

- Structure : Integrates a chloro-substituted coumarin and a peptidomimetic chain.

- Biological Relevance : Demonstrated protease inhibitory activity due to the peptide-like backbone, highlighting how structural complexity can enhance target engagement .

- Comparison : The target compound’s pyrrolidine-pyridine group may offer simpler synthesis but reduced peptidase resistance compared to 18o’s extended chain .

Physicochemical and Functional Data Table

Key Research Findings

- Fluorescence Properties : The target compound’s CF₃ group may redshift fluorescence emission compared to 2a–c, as electron-withdrawing substituents alter coumarin’s π-electron system .

- Synthetic Complexity : Incorporating the pyrrolidine-CF₃-pyridine group requires multi-step synthesis, including palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), increasing cost and purification challenges relative to simpler derivatives .

- Biological Potency : While 18o shows protease inhibition, the target compound’s rigid pyrrolidine group may favor kinase or GPCR binding, though specific data are pending .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.